molecular formula C10H13ClN2 B6230087 4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine CAS No. 1692806-65-7

4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine

Cat. No.: B6230087
CAS No.: 1692806-65-7
M. Wt: 196.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine is an organic compound with the molecular formula C10H13ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position, a 2,2-dimethylcyclopropyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring .

Preparation Methods

The synthesis of 4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable chlorinated precursor, the cyclopropyl and methyl groups can be introduced through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro and cyclopropyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine include other substituted pyrimidines such as:

  • 2,4-dichloro-6-methylpyrimidine
  • 4-chloro-2-methyl-6-(2,2-dimethylcyclopropyl)pyrimidine

These compounds share structural similarities but differ in the position and type of substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .

Properties

CAS No.

1692806-65-7

Molecular Formula

C10H13ClN2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.